6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagentsThe reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process includes iodination, cyclization, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 6th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Comparison: 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEPGHVVAVNMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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